molecular formula C20H19N B170281 N,N-Bis(M-tolyl)benzenaMine CAS No. 13511-11-0

N,N-Bis(M-tolyl)benzenaMine

Cat. No.: B170281
CAS No.: 13511-11-0
M. Wt: 273.4 g/mol
InChI Key: ZCAWQFNYHFHEPZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Bis(M-tolyl)benzenaMine can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylbenzenamine with benzaldehyde in the presence of a catalyst such as palladium on charcoal. The reaction typically requires specialized equipment and expertise for handling the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(M-tolyl)benzenaMine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N-Bis(M-tolyl)benzenaMine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Di-m-tolylaniline
  • 3,3’-Dimethyltriphenylamine
  • Phenyl-di-m-tolyl-amine

Uniqueness

N,N-Bis(M-tolyl)benzenaMine is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized polymers and materials .

Properties

IUPAC Name

3-methyl-N-(3-methylphenyl)-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N/c1-16-8-6-12-19(14-16)21(18-10-4-3-5-11-18)20-13-7-9-17(2)15-20/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAWQFNYHFHEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592810
Record name 3-Methyl-N-(3-methylphenyl)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13511-11-0
Record name 3-Methyl-N-(3-methylphenyl)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Dimethyltriphenylamine
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